molecular formula C23H24N6O3 B2864670 benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049480-28-5

benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2864670
CAS No.: 1049480-28-5
M. Wt: 432.484
InChI Key: QUVOGXDRGHUSQO-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate chemical compound that combines several functional groups into a single molecule. It features a benzofuran core, a piperazine ring, and a tetrazole moiety. Each of these components contributes unique properties, making this compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, several steps are usually followed:

  • Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization of ortho-hydroxyacetophenone derivatives.

  • Piperazine Introduction: The piperazine moiety is often introduced through nucleophilic substitution reactions, reacting piperazine with an appropriate electrophile.

  • Tetrazole Attachment: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction of hydrazoic acid with nitriles or through the cyclization of substituted hydrazines.

Industrial Production Methods

Industrial production often scales up the aforementioned laboratory processes, optimizing reaction conditions such as temperature, solvent choice, and reaction time to increase yield and purity. Catalysts might be employed to accelerate reactions and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, especially at the benzofuran core, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction can target the tetrazole ring, potentially reducing it to a substituted amine.

  • Addition Reactions: The piperazine ring can participate in addition reactions, particularly with alkyl halides to form N-substituted piperazines.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

  • Reduction Reagents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: Various halides for nucleophilic substitution; acids or bases for electrophilic substitution.

  • Addition Reagents: Alkyl halides, acyl chlorides.

Major Products

The products formed vary widely depending on the reaction conditions and the specific reagents used. They can range from simple substituted derivatives to complex cyclic structures with multiple functional groups.

Scientific Research Applications

Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone finds applications in numerous fields:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Studied for its potential as a biochemical probe or a molecular marker.

  • Medicine: Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.

  • Industry: Employed in the manufacture of specialized materials, such as polymers or resins with unique properties.

Mechanism of Action

The mechanism by which benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects varies according to its application. In medicinal chemistry, it might interact with specific molecular targets, such as:

  • Receptors: Binding to neurotransmitter receptors to modulate signaling pathways.

  • Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

  • Pathways: Modulating specific biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Compared to other compounds containing benzofuran, piperazine, or tetrazole rings, benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of these moieties, leading to unique chemical reactivity and biological activity.

Similar Compounds

  • Benzofuran derivatives: Often used for their antimicrobial and antifungal properties.

  • Piperazine derivatives: Common in pharmaceutical applications, particularly as antihistamines and antipsychotics.

  • Tetrazole derivatives: Widely studied for their applications in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors.

This intricate compound serves as a testament to the beauty of chemical synthesis and the vast potential of small molecules in science and industry.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-2-31-19-9-7-18(8-10-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)23(30)21-15-17-5-3-4-6-20(17)32-21/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOGXDRGHUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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